molecular formula C9H6FNOS B12085677 Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) CAS No. 214855-03-5

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI)

Cat. No.: B12085677
CAS No.: 214855-03-5
M. Wt: 195.22 g/mol
InChI Key: IVHDDEIYAHIBKM-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a fluoro group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) typically involves the reaction of 4-fluoro-2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ethanone moiety. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The fluoro group and benzothiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-benzothiazolyl)-2-(3-fluoro-4-methylphenyl)-
  • Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl-

Uniqueness

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

214855-03-5

Molecular Formula

C9H6FNOS

Molecular Weight

195.22 g/mol

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H6FNOS/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3

InChI Key

IVHDDEIYAHIBKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2S1)F

Origin of Product

United States

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